molecular formula C20H14N2S2 B307147 N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine

N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine

Cat. No.: B307147
M. Wt: 346.5 g/mol
InChI Key: FMVHAGUFSUOTQL-UHFFFAOYSA-N
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Description

N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine is a complex organic compound characterized by its unique structure, which includes a benzodithiin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl chloride with aniline in the presence of sodium bicarbonate, followed by heating to 90-95°C for several hours . The reaction mixture is then cooled, filtered, and the organic layer is separated and purified.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale batch reactors where reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvent systems to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory mediators or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylamine derivatives and benzodithiin analogs. Examples are:

Uniqueness

N-phenyl-N-(3-(phenylimino)-1,4-benzodithiin-2(3H)-ylidene)amine is unique due to its benzodithiin ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H14N2S2

Molecular Weight

346.5 g/mol

IUPAC Name

2-N,3-N-diphenyl-1,4-benzodithiine-2,3-diimine

InChI

InChI=1S/C20H14N2S2/c1-3-9-15(10-4-1)21-19-20(22-16-11-5-2-6-12-16)24-18-14-8-7-13-17(18)23-19/h1-14H

InChI Key

FMVHAGUFSUOTQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC4=CC=CC=C4S2

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=NC3=CC=CC=C3)SC4=CC=CC=C4S2

Origin of Product

United States

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